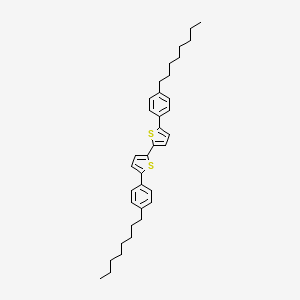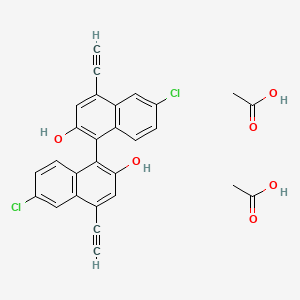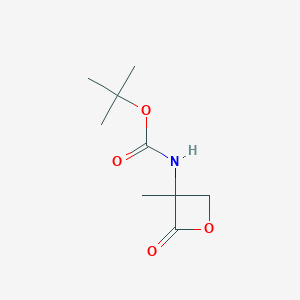![molecular formula C13H13F3N2O2 B14194705 1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one CAS No. 918129-49-4](/img/structure/B14194705.png)
1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one is a compound that features a trifluoroacetyl group attached to a phenyl ring, which is further connected to a diazepan-5-one structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one typically involves the reaction of 4-(trifluoroacetyl)aniline with a suitable diazepanone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the trifluoroacetyl group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one: shares similarities with other trifluoroacetyl-containing compounds, such as trifluoroacetylated triazoles and trifluoromethylated ketones.
Trifluoroacetylated Triazoles:
Trifluoromethylated Ketones: These compounds have a trifluoromethyl group attached to a ketone, which imparts unique chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which combines the trifluoroacetyl group with a diazepanone ring.
Propiedades
Número CAS |
918129-49-4 |
|---|---|
Fórmula molecular |
C13H13F3N2O2 |
Peso molecular |
286.25 g/mol |
Nombre IUPAC |
1-[4-(2,2,2-trifluoroacetyl)phenyl]-1,4-diazepan-5-one |
InChI |
InChI=1S/C13H13F3N2O2/c14-13(15,16)12(20)9-1-3-10(4-2-9)18-7-5-11(19)17-6-8-18/h1-4H,5-8H2,(H,17,19) |
Clave InChI |
IUBSEFOYEIFLSX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCNC1=O)C2=CC=C(C=C2)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)
![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)


![1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene](/img/structure/B14194645.png)
![1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194648.png)

![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194661.png)
![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)
![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
